1-(4-(4-chlorophenyl)thiazol-2-yl)-3-cyclohexylurea
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Overview
Description
1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-cyclohexylurea is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole rings are known for their diverse biological activities and are often incorporated into various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-cyclohexylurea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with para-chlorophenacyl bromide in the presence of a base such as pyridine in absolute methanol.
Cyclohexylurea Formation: The intermediate thiazole derivative is then reacted with cyclohexyl isocyanate to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-cyclohexylurea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole derivatives.
Biological Research: The compound can be used to study the biochemical pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-cyclohexylurea involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-(4-(4-Bromophenyl)thiazol-2-yl)-3-cyclohexylurea: Similar structure but with a bromine atom instead of chlorine.
1-(4-(4-Nitrophenyl)thiazol-2-yl)-3-cyclohexylurea: Contains a nitro group instead of chlorine.
1-(4-(4-Methylphenyl)thiazol-2-yl)-3-cyclohexylurea: Contains a methyl group instead of chlorine.
Uniqueness: 1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-cyclohexylurea is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-12-8-6-11(7-9-12)14-10-22-16(19-14)20-15(21)18-13-4-2-1-3-5-13/h6-10,13H,1-5H2,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSKPBGCGDDWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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